3'-Hydroxyisosafrole
Overview
Description
3’-Hydroxyisosafrole is an organic compound with the molecular formula C10H10O3 It is a derivative of isosafrole, characterized by the presence of a hydroxyl group at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Hydroxyisosafrole can be synthesized through several methods. One common approach involves the reduction of 3’-hydroxyisosafrole using diisobutylaluminium hydride in toluene at temperatures ranging from -78°C to 25°C under an inert atmosphere . Another method involves the synthesis from 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, ethyl ester .
Industrial Production Methods: Industrial production of 3’-Hydroxyisosafrole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: 3’-Hydroxyisosafrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The hydroxyl group at the 3’ position can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminium hydride is a commonly used reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid.
Reduction Products: Various reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
3’-Hydroxyisosafrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have investigated its metabolic pathways and interactions with biological molecules.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 3’-Hydroxyisosafrole involves its metabolic conversion to reactive intermediates. These intermediates can form covalent adducts with nucleic acids and proteins, leading to various biological effects . The compound undergoes side-chain oxidation to yield 3,4-methylenedioxycinnamic acid and 3,4-methylenedioxybenzoic acid, which are further metabolized in the body .
Comparison with Similar Compounds
Methyleugenol: Another related compound, methyleugenol, shares the methylenedioxybenzene core structure.
Methylisoeugenol: This compound is also structurally similar and exhibits comparable chemical properties.
Uniqueness: 3’-Hydroxyisosafrole is unique due to the presence of the hydroxyl group at the 3’ position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6,11H,5,7H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZASRHQYJJUCE-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17581-86-1, 58095-76-4 | |
Record name | 3'-Hydroxyisosafrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017581861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,3-Benzodioxol-5-yl)-2-propen-1-ol, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9X47L3FML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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